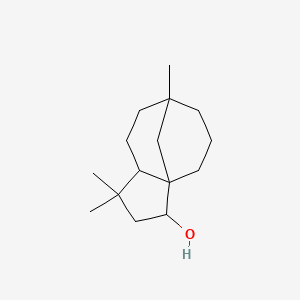
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- is a complex organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclopentane ring fused with a cyclooctane ring, and three methyl groups attached to the decahydro structure. This compound is also referred to as Clovan or Clovane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring system. Subsequent hydrogenation and methylation steps are used to introduce the decahydro and trimethyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the Diels-Alder reaction is carried out under controlled temperature and pressure conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation steps. The final product is purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
3a,7-Methano-3aH-cyclopentacyclooctene, decahydro-1,1,7-trimethyl-: A similar compound with a slightly different structure, lacking the hydroxyl group.
Clovanediol: A diol derivative of the compound, with two hydroxyl groups attached.
Clovane-2β,9α-diol: Another diol derivative with hydroxyl groups at different positions.
Uniqueness
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Biological Activity
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl-, also known as Clovanyl or Clovane, is a chemical compound with the molecular formula C15H26 and a molecular weight of approximately 206.3669 g/mol. It is primarily used in the fragrance industry and has been evaluated for its biological activity and safety profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H26 |
| Molecular Weight | 206.3669 g/mol |
| CAS Registry Number | 469-91-0 |
| IUPAC Name | 3a,7-Methano-3aH-cyclopentacycloocten-3-ol |
Safety Assessment
The safety assessment of 3a,7-methano-3aH-cyclopentacycloocten-3-ol has been conducted by the Research Institute for Fragrance Materials (RIFM). Key findings include:
- Genotoxicity : The compound was evaluated using an in vitro micronucleus test. Results indicated that it did not induce micronuclei in human peripheral blood lymphocytes at concentrations up to 2000 µg/mL, both with and without metabolic activation. Thus, it is considered non-genotoxic under the tested conditions .
- Repeated Dose Toxicity : There is insufficient data on repeated dose toxicity; however, systemic exposure levels were found to be below the Threshold of Toxicological Concern (TTC) for Cramer Class III materials (0.0015 mg/kg/day) at current usage levels .
- Reproductive Toxicity : Similar to repeated dose toxicity, data on reproductive toxicity is lacking. Current exposure levels are also below the TTC threshold for this endpoint .
- Environmental Impact : The compound was not classified as persistent, bioaccumulative, or toxic (PBT) according to IFRA Environmental Standards .
Fragrance Ingredient Safety Assessment
A comprehensive safety assessment published in Food and Chemical Toxicology highlighted that 3a,7-methano-3aH-cyclopentacycloocten-3-ol does not present significant health risks at typical usage concentrations in fragrances . The study included evaluations of skin sensitization potential and phototoxicity.
Application in Products
This compound is commonly utilized in various consumer products for its fragrance properties. According to the Environmental Working Group (EWG), it has been assessed for potential hazards related to asthma, skin allergies, developmental toxicity, and environmental impact. Currently, no significant concerns have been identified regarding these endpoints .
Properties
CAS No. |
66325-38-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4,4,8-trimethyltricyclo[6.3.1.01,5]dodecan-2-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)9-12(16)15-7-4-6-14(3,10-15)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
NMXIRPDQDDCGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(CCC3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















